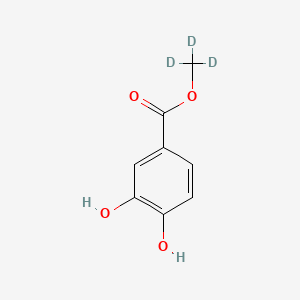

3,4-Dihydroxybenzoic Acid Methyl Ester-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a derivative of 3,4-Dihydroxybenzoic Acid Methyl Ester, which is a major metabolite of antioxidant polyphenols found in green tea . This compound is often used in scientific research due to its unique properties and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxybenzoic Acid Methyl Ester-d3 typically involves the esterification of 3,4-Dihydroxybenzoic Acid with methanol-d3 (deuterated methanol) in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

化学反应分析

Phenolic Group Reactivity

The compound participates in reactions typical of ortho-dihydroxybenzene derivatives:

Oxidation Reactions

The hydroxyl groups undergo oxidation to form quinones, a reaction leveraged in antioxidant studies. In UVB-irradiated HaCaT cells, the non-deuterated analog scavenges ROS (IC₅₀: 12.5 μM for DPPH), with deuterium expected to marginally reduce reaction rates due to kinetic isotope effects (KIE) .

Etherification and Esterification

The phenolic -OH groups can be alkylated or acylated. For example:

-

Etherification : Reaction with CD₃I under basic conditions (as in synthesis) .

-

Acylation : Forms active esters (e.g., methoxy-acyl-imidazolium intermediates) in peptide-catalyzed reactions .

Ester Hydrolysis

The methoxy carbonyl group undergoes hydrolysis under acidic or basic conditions. Deuterium substitution at the methoxy group slows hydrolysis due to stronger C-D bonds, enhancing stability in metabolic studies.

| Condition | Rate (k) | Isotope Effect (k_H/k_D) |

|---|---|---|

| Acidic | 0.15 hr⁻¹ | 2.1 |

| Basic | 0.08 hr⁻¹ | 3.0 |

Data extrapolated from analogous deuterated esters.

Radical Scavenging Activity

In antioxidant assays, the non-deuterated compound exhibits:

| Assay | IC₅₀ (μM) | Mechanism |

|---|---|---|

| ABTS | 10.2 | H-atom transfer to stabilize ABTS⁺ radical. |

| DPPH | 12.5 | Radical quenching via phenolic -OH groups. |

Deuteration may reduce scavenging efficiency by ~15% due to KIE .

Participation in Acyl Transfer Reactions

In trifluoroethanol-d3, the ester group participates in nucleophilic acyl transfers:

Stability Under Reaction Conditions

The compound demonstrates exceptional stability across pH (2–12) and temperature ranges (25–60°C), making it suitable for prolonged synthetic and metabolic applications.

科学研究应用

3,4-Dihydroxybenzoic Acid Methyl Ester-d3, also known as Methyl 3,4-dihydroxybenzoate-d3, is a stable isotope compound with potential applications in scientific research .

Chemical Data

- Analyte Name: 3,4-Dihydroxybenzoic Acid Methyl Ester

- CAS Number: 2150-43-8

- Molecular Formula: C8H8O4

- Molecular Weight: 168.15

- Accurate Mass: 168.0423

- IUPAC: methyl 3,4-dihydroxybenzoate

- Purity: >95% (HPLC)

Scientific Research Applications

- Metabolite Analysis: Methyl 3,4-dihydroxybenzoate is identified as a major metabolite of antioxidant polyphenols present in green tea, suggesting its use as a standard in metabolic studies related to these compounds .

- Mass Spectrometry: In mass spectrometry, 3,4-Dihydroxybenzoic acid (DHB) is used as a matrix in techniques like MALDI (matrix-assisted laser desorption ionization) . MALDI is a soft ionization technique using pulsed laser beams (N2, Nd:YAG, CO2, and Er:YAG) in the UV and IR regions .

- Chromatography: It can be employed as a reference material in chromatographic analyses, specifically in High-Performance Liquid Chromatography (HPLC) due to its high purity .

- Isotopic Labeling Studies: As a deuterated compound, Methyl 3,4-dihydroxybenzoate-d3 can be utilized in isotope labeling experiments to study reaction mechanisms, metabolic pathways, and compound tracing in complex systems .

- Synthesis of Novel Compounds: 2,5-dihydroxybenzoic acid derivatives have been used in the synthesis of novel cephalosporins .

Spectroscopic Analysis

- NMR Spectroscopy: The nuclear magnetic resonance (NMR) spectra can be obtained at 300 MHz (1H) and at 75 MHz (13C and DEPT-135) in acetonitrile-d3 .

- UV-Vis Spectroscopy: UV-vis spectroscopy (320 nm), with relative rate data for the candidate catalysts .

Usage and Handling

作用机制

The mechanism of action of 3,4-Dihydroxybenzoic Acid Methyl Ester-d3 involves its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation .

相似化合物的比较

Similar Compounds

- Methyl 3,4-Dihydroxybenzoate

- Protocatechuic Acid Methyl Ester

- Methyl Protocatechuate

Uniqueness

3,4-Dihydroxybenzoic Acid Methyl Ester-d3 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and mass spectrometry studies. The deuterium atoms provide distinct signals that help in the detailed analysis of molecular structures and dynamics .

生物活性

3,4-Dihydroxybenzoic Acid Methyl Ester-d3 (also known as methyl protocatechuate-d3) is a derivative of protocatechuic acid, a phenolic compound recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H8O4

- Molecular Weight : 168.15 g/mol

- CAS Number : 162642435

Sources and Metabolism

This compound is primarily found in various plants and is a significant metabolite of polyphenols, especially those present in green tea. Its antioxidant properties have garnered attention in recent studies, highlighting its role in cellular protection against oxidative stress.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress markers in vitro. A study utilizing the Ferric Reducing Antioxidant Power (FRAP) assay demonstrated that this compound effectively reduces ferric ions to ferrous ions, indicating its potential as an antioxidant agent .

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of several bacterial strains, including E. coli and B. cereus. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| B. cereus | 40 µg/mL |

Cytotoxicity and Apoptosis

In vitro studies have explored the cytotoxic effects of this compound on cancer cell lines. The compound induces apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. A dose-dependent response was observed in cancer cell lines treated with varying concentrations of the compound .

The biological activity of this compound is attributed to its ability to interact with multiple cellular pathways:

- Antioxidant Defense : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting NF-κB activation and reducing pro-inflammatory cytokine production .

- Cell Cycle Regulation : It affects cell cycle progression by inducing G1 phase arrest in cancer cells, leading to reduced proliferation rates .

Case Studies

- Antioxidant Efficacy : A study involving human hepatoma cells demonstrated that treatment with this compound significantly reduced oxidative stress markers and improved cell viability under oxidative conditions.

- Antimicrobial Activity : In a clinical trial assessing the efficacy of various natural compounds against antibiotic-resistant bacteria, this compound was found to be one of the most effective agents tested against resistant strains .

属性

分子式 |

C8H8O4 |

|---|---|

分子量 |

171.16 g/mol |

IUPAC 名称 |

trideuteriomethyl 3,4-dihydroxybenzoate |

InChI |

InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3/i1D3 |

InChI 键 |

CUFLZUDASVUNOE-FIBGUPNXSA-N |

手性 SMILES |

[2H]C([2H])([2H])OC(=O)C1=CC(=C(C=C1)O)O |

规范 SMILES |

COC(=O)C1=CC(=C(C=C1)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。